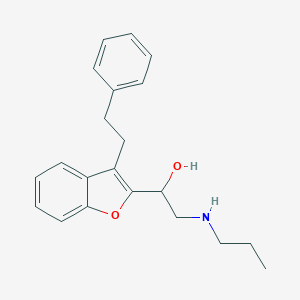

2-(3-Indolylmethyl)-L-tryptophan

Descripción general

Descripción

“2-(3-Indolylmethyl)-L-tryptophan” is a certified reference material and pharmaceutical secondary standard . It has a linear formula of C20H19N3O2 .

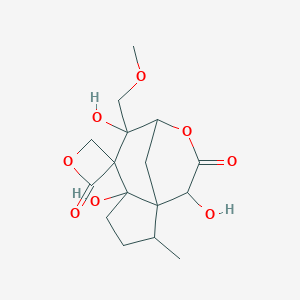

Molecular Structure Analysis

The molecular structure of “this compound” is represented by the linear formula C20H19N3O2 . More detailed structural analysis is not available in the retrieved resources.

Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” are not explicitly mentioned in the available resources. It is known to be a certified reference material and pharmaceutical secondary standard .

Aplicaciones Científicas De Investigación

Enzymatic Reactions and Catalysis

- L-Tryptophan 2′,3′-Oxidase Activity : L-Tryptophan 2′,3′-oxidase, derived from Chromobacterium violaceum, catalyzes the formation of a double bond between carbon atoms in various tryptophan derivatives, including those with an indole nucleus like 2-(3-Indolylmethyl)-L-tryptophan. This process is crucial in enzymatic synthesis of α,β-dehydrotryptophanyl peptides without side product formation, irrespective of the position of the tryptophan residue in the amino acid sequence (Genet et al., 1995).

Biotechnological Production

- l-Serine Biosensor-Controlled Fermentation : In the biotechnological production of l-tryptophan derivatives, including hydroxylated or halogenated l-tryptophans, Corynebacterium glutamicum plays a crucial role. The bacterium's tryptophan synthase is capable of converting indole derivatives to corresponding l-tryptophan derivatives, which have applications in therapeutic peptides and agrochemicals (Ferrer et al., 2022).

Biochemical Analysis Techniques

- Serum Tryptophan and Kynurenine Measurement : A method for the simultaneous measurement of serum tryptophan and kynurenine by HPLC, highlights the importance of tryptophan, including this compound, in understanding the tryptophan degradation process and immune system activation (Widner et al., 1997).

Structural Studies and Allosteric Interactions

- Crystal Structures in Tryptophan Synthase : Studies on crystal structures of tryptophan synthase complexed with tryptophan derivatives have provided insights into allosteric interactions and catalytic activity, enhancing understanding of enzyme mechanisms at a molecular level (Weyand et al., 2002).

Enzymatic Transformation and Metabolism

- Tryptophan Metabolism and Pharmacological Targeting : L-Tryptophan and its derivatives are involved in extensive metabolism, producing various bioactive molecules. Understanding this metabolism opens avenues for therapeutic interventions in neurological, metabolic, psychiatric, and intestinal disorders (Modoux et al., 2020).

Safety and Hazards

Direcciones Futuras

While specific future directions for “2-(3-Indolylmethyl)-L-tryptophan” are not mentioned, there is ongoing research into similar compounds. For example, pyrazine and phenazine heterocycles, which are related to indole compounds, are being explored for their potential as therapeutic molecules in cancer chemoprevention and treatment .

Mecanismo De Acción

Target of Action

2-(3-Indolylmethyl)-L-tryptophan, a derivative of indole, is believed to interact with several targets in the body. Indole derivatives have been found to have diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . .

Mode of Action

Indole derivatives are known to reduce oxidative stress, impede dna synthesis to influence target cells’ activation, proliferation, and apoptosis, and inhibit the proinflammatory cytokines and chemokines . These actions suggest that this compound may interact with its targets in a similar manner, leading to changes in cellular function.

Biochemical Pathways

Indole derivatives, including this compound, are thought to affect several biochemical pathways. For instance, they are involved in the regulation of apoptosis and cell cycle progression, as well as cell proliferation

Pharmacokinetics

For example, a single 100-mg dose of DIM resulted in a mean maximum plasma concentration (Cmax) of 32 ng/mL and a mean area under the curve (AUC) of 128 h ng/mL . These properties can impact the bioavailability of the compound and its therapeutic potential.

Result of Action

Indole derivatives are known to have various biological activities, including anticancer and antioxidant effects . These effects suggest that this compound may have similar impacts on cellular function.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s action can be affected by the presence of other compounds, pH levels, and temperature . .

Análisis Bioquímico

Biochemical Properties

2-(3-Indolylmethyl)-L-tryptophan plays a significant role in biochemical reactions. It is involved in the biosynthesis of indole glucosinolates, which are derived from tryptophan . The enzymes CYP79B2 and CYP79B3 convert tryptophan to indole-3-acetaldoxime (IAOx), which is the common precursor of auxin, camalexin, and indolic glucosinolates . The cytochrome P450, CYP83B1, controls the flux of IAOx to the indolic glucosinolate pathway .

Cellular Effects

The effects of this compound on cells and cellular processes are primarily related to its role in the biosynthesis of indole glucosinolates. These compounds have been shown to have chemopreventive effects against the development of both spontaneous and chemically-induced tumors in various organisms . They reduce oxidative stress, impede DNA synthesis to influence target cells’ activation, proliferation, and apoptosis, and inhibit the proinflammatory cytokines and chemokines from reducing induced liver injuries .

Molecular Mechanism

The molecular mechanism of action of this compound involves its conversion to IAOx by the enzymes CYP79B2 and CYP79B3 . This IAOx is then directed to the indolic glucosinolate pathway by CYP83B1 . The resulting indolic glucosinolates can react with various biomolecules, leading to changes in gene expression and enzyme activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For example, in the seed germination process of certain plants, the total glucosinolate content decreases initially and then increases . The content of indole glucosinolates, which this compound contributes to, increases rapidly in the first week after germination .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. For example, in a study of the chemopreventive agent 3,3’-diindolylmethane (DIM), a derivative of indole glucosinolates, it was found that DIM was well tolerated at single doses of up to 200 mg . At a 300 mg dose, some subjects reported mild nausea and headache .

Metabolic Pathways

This compound is involved in the metabolic pathway of indole glucosinolate biosynthesis . This pathway involves the conversion of tryptophan to IAOx, which is then directed to the indolic glucosinolate pathway .

Subcellular Localization

The subcellular localization of this compound is not well known. Given its role in the biosynthesis of indole glucosinolates, it is likely to be found in the cytoplasm where these biosynthetic reactions occur

Propiedades

IUPAC Name |

(2S)-2-amino-3-[2-(1H-indol-3-ylmethyl)-1H-indol-3-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O2/c21-16(20(24)25)10-15-14-6-2-4-8-18(14)23-19(15)9-12-11-22-17-7-3-1-5-13(12)17/h1-8,11,16,22-23H,9-10,21H2,(H,24,25)/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNZFOWZVRUMXDQ-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC3=C(C4=CC=CC=C4N3)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CN2)CC3=C(C4=CC=CC=C4N3)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149724-31-2 | |

| Record name | (2S)-2-Amino-3-(2-(1H-indol-3-ylmethyl)-1H-indol-3-yl)propanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149724312 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(3-INDOLYLMETHYL)-L-TRYPTOPHAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S9Q4BA8U8Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

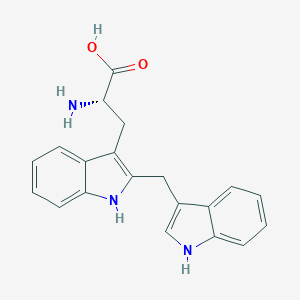

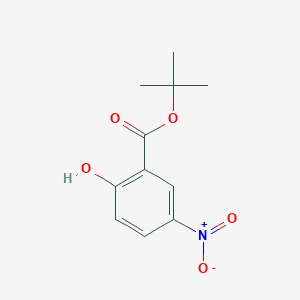

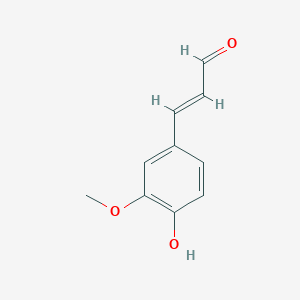

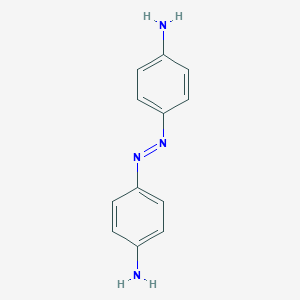

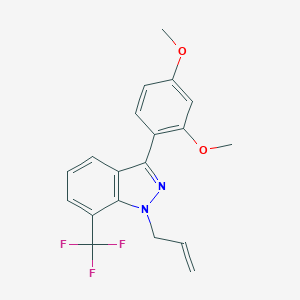

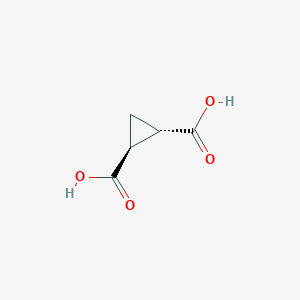

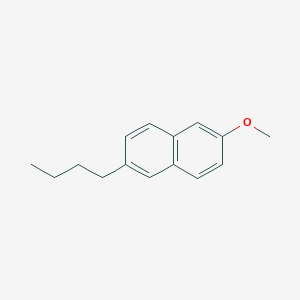

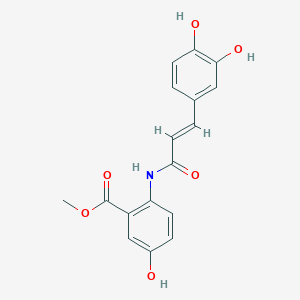

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: L-tryptophan is an essential amino acid used in various applications, including dietary supplements and pharmaceuticals. The presence of contaminants, even in trace amounts, can significantly impact the safety and efficacy of these products [, , ]. Therefore, understanding the formation, occurrence, and potential risks associated with contaminants like 2-(3-Indolylmethyl)-L-tryptophan is crucial for ensuring product quality and consumer safety. This research helps to develop robust analytical methods for detecting and quantifying these contaminants, which is essential for regulatory compliance and risk mitigation.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S)-1-[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B117046.png)

![1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(trifluoromethanesulfonate)](/img/structure/B117048.png)